molecular formula C12H16O B7977114 3-(4-n-Propoxyphenyl)-1-propene

3-(4-n-Propoxyphenyl)-1-propene

Cat. No.: B7977114
M. Wt: 176.25 g/mol
InChI Key: ZYAVFJDJSGJWTB-UHFFFAOYSA-N
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Description

3-(4-n-Propoxyphenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with a propoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Propoxyphenyl)-1-propene typically involves the alkylation of 4-hydroxybenzaldehyde with 1-bromopropane to form 4-n-propoxybenzaldehyde. This intermediate is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Propoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(4-n-Propoxyphenyl)propane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: 3-(4-n-Propoxyphenyl)propane.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(4-n-Propoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-n-Propoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-n-Propoxyphenyl derivatives: Compounds such as 4-n-propoxyphenylacetylene and 4-n-propoxyphenylmethanol share structural similarities.

    Phenylpropene derivatives: Compounds like eugenol and isoeugenol have similar propene groups attached to a phenyl ring.

Uniqueness

3-(4-n-Propoxyphenyl)-1-propene is unique due to the presence of both a propoxy group and a propene group, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-prop-2-enyl-4-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-5-11-6-8-12(9-7-11)13-10-4-2/h3,6-9H,1,4-5,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAVFJDJSGJWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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